[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid
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Overview
Description
[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C11H13BN2O3. It is a versatile compound used in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a cyano group, a morpholine ring, and a boronic acid moiety, making it a valuable reagent in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid typically involves the reaction of 3-cyano-4-bromophenyl morpholine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), inert atmosphere (e.g., nitrogen or argon), temperature (80°C to 100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Reduction: Amines.
Scientific Research Applications
[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of [3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the aryl halide. The palladium catalyst facilitates the transmetalation step, where the aryl group from the boronic acid is transferred to the palladium center. This is followed by reductive elimination, resulting in the formation of the biaryl product and regeneration of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-cyanophenylboronic acid
- 4-Cyano-2-methylphenylboronic acid
- (4-Cyano-2-methylphenyl)boronic acid
Uniqueness
[3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid is unique due to the presence of the morpholine ring, which imparts additional steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .
Properties
IUPAC Name |
(3-cyano-4-morpholin-4-ylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN2O3/c13-8-9-7-10(12(15)16)1-2-11(9)14-3-5-17-6-4-14/h1-2,7,15-16H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFMJSMMUCOKOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)C#N)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428323-97-0 |
Source
|
Record name | [3-Cyano-4-(morpholin-4-yl)phenyl]boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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